1-(4-Fluorophenyl)ethane-1-sulfonyl chloride
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Overview
Description
1-(4-Fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S It is a sulfonyl chloride derivative, characterized by the presence of a fluorophenyl group attached to an ethanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 4-fluorobenzene with ethanesulfonyl chloride under specific conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
1-(4-Fluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)ethane-1-sulfonyl chloride
- 1-(4-Bromophenyl)ethane-1-sulfonyl chloride
- 1-(4-Methylphenyl)ethane-1-sulfonyl chloride
Uniqueness
1-(4-Fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can influence the reactivity and properties of the compound, making it distinct from its chlorinated, brominated, or methylated counterparts. The fluorine atom can also affect the biological activity and pharmacokinetic properties of the derivatives formed from this compound.
Properties
Molecular Formula |
C8H8ClFO2S |
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Molecular Weight |
222.66 g/mol |
IUPAC Name |
1-(4-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S/c1-6(13(9,11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChI Key |
LMPUOANKUCZRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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